molecular formula C5H3FN2O3 B13020930 2-Fluoro-5-nitropyridin-4-ol

2-Fluoro-5-nitropyridin-4-ol

Cat. No.: B13020930
M. Wt: 158.09 g/mol
InChI Key: BVNVPTQBAWVTJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-nitropyridin-4-ol (CAS 1803849-39-9) is a fluorinated and nitrated pyridine derivative of interest in chemical and pharmaceutical research. Its molecular formula is C 5 H 3 FN 2 O 3 and it has a molecular weight of 158.09 g/mol . The compound features a pyridine core functionalized with fluoro, nitro, and hydroxy groups, making it a potential building block for the synthesis of more complex molecules. While detailed application studies for this specific compound are not extensively published in the available literature, its structure suggests utility as a versatile synthetic intermediate. The presence of multiple functional groups allows for various chemical transformations, enabling researchers to explore its use in creating libraries of compounds for screening in medicinal chemistry and materials science . Please note that this product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3FN2O3

Molecular Weight

158.09 g/mol

IUPAC Name

2-fluoro-5-nitro-1H-pyridin-4-one

InChI

InChI=1S/C5H3FN2O3/c6-5-1-4(9)3(2-7-5)8(10)11/h1-2H,(H,7,9)

InChI Key

BVNVPTQBAWVTJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C(C1=O)[N+](=O)[O-])F

Origin of Product

United States

Structural and Electronic Elucidation of 2 Fluoro 5 Nitropyridin 4 Ol Through Advanced Techniques

Advanced Spectroscopic Characterization Methodologies

The comprehensive structural and electronic analysis of novel compounds is foundational to advancements in chemical and materials science. For a molecule such as 2-Fluoro-5-nitropyridin-4-ol, a detailed spectroscopic investigation is required to unambiguously determine its molecular structure and connectivity. Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman), are principal methods employed for such characterization. However, a thorough search of scientific literature and chemical databases reveals a notable absence of specific, publicly available experimental spectroscopic data for this compound.

While detailed research findings and data tables for this specific compound are not available, the following sections outline the standard methodologies that would be employed for its characterization, providing a framework for the types of data that would be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei. For this compound, a combination of one-dimensional and two-dimensional NMR experiments would be essential.

High-Resolution ¹H NMR for Proton Environments

A high-resolution ¹H NMR spectrum would be expected to reveal the chemical shifts, multiplicities (splitting patterns), and integration values for the protons in the pyridine (B92270) ring and the hydroxyl group. The number of signals would correspond to the number of chemically non-equivalent protons. The chemical shift values would be influenced by the electron-withdrawing effects of the nitro group and the fluorine atom, as well as the electron-donating effect of the hydroxyl group. Coupling constants (J-values) would provide information about the connectivity of adjacent protons.

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum would provide information on the number of distinct carbon environments within the molecule. The chemical shifts of the carbon atoms in the pyridine ring would be significantly affected by the attached functional groups. For instance, the carbon atom bonded to the fluorine would exhibit a characteristic splitting pattern due to C-F coupling. The positions of the carbons bearing the nitro and hydroxyl groups would also show predictable shifts.

¹⁹F NMR for Fluorine Chemical Environment

¹⁹F NMR spectroscopy is a highly sensitive technique that would provide specific information about the fluorine atom in this compound. The spectrum would be expected to show a single resonance, and its chemical shift would be indicative of the electronic environment around the fluorine atom on the pyridine ring. Coupling between the fluorine and adjacent protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) would provide further structural insights.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To definitively establish the connectivity of atoms, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, helping to establish the proton-proton connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would identify direct one-bond correlations between protons and the carbon atoms they are attached to.

Interactive Data Table: Expected NMR Data for this compound (Hypothetical)

TechniqueExpected SignalsKey Information Provided
¹H NMR Signals for aromatic protons and hydroxyl protonChemical environment, proton connectivity
¹³C NMR Signals for each unique carbon in the pyridine ringCarbon skeleton, effect of substituents
¹⁹F NMR A signal for the fluorine atomElectronic environment of fluorine, C-F coupling
2D NMR Correlation peaksDefinitive atom connectivity

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy would be expected to show characteristic absorption bands for the functional groups present in this compound. Key expected vibrations would include:

O-H stretching from the hydroxyl group.

N-O stretching vibrations (symmetric and asymmetric) from the nitro group.

C-F stretching from the fluoro group.

C=C and C=N stretching vibrations characteristic of the pyridine ring.

Aromatic C-H stretching and bending modes.

Raman Spectroscopy , which is complementary to IR spectroscopy, would also be used to identify the vibrational modes. Raman is often particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, which could provide additional information about the pyridine ring and the nitro group's symmetric stretch.

Interactive Data Table: Expected Vibrational Frequencies for this compound (Hypothetical)

Functional GroupExpected Vibrational ModeTypical Wavenumber Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200-3600
Nitro (-NO₂)Asymmetric N-O Stretch1500-1570
Nitro (-NO₂)Symmetric N-O Stretch1300-1370
Fluoro (-F)C-F Stretch1000-1400
Pyridine RingC=C, C=N Stretches1400-1650

It is crucial to reiterate that the data presented in the tables are hypothetical and represent the types of results that would be anticipated from a full spectroscopic analysis of this compound. The actual experimental data is not currently available in the reviewed scientific literature.

Despite a comprehensive search for scientific literature and spectral data, information regarding the specific chemical compound “this compound” is not available in the public domain. Consequently, the detailed analysis requested in the article outline cannot be provided.

The structural and electronic elucidation of a chemical compound relies on experimental data obtained through advanced analytical techniques. These methods, including Fourier-transform infrared (FTIR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, provide precise information about the molecule's vibrational modes, mass-to-charge ratio, fragmentation patterns, and solid-state structure.

For a thorough analysis as outlined, the following experimental data would be required:

FTIR or Raman Spectroscopy: To analyze the vibrational frequencies of the functional groups, such as the asymmetric and symmetric stretches of the nitro group (NO₂), the vibrational modes of the hydroxyl group (-OH) and associated hydrogen bonding, and the characteristic stretching frequencies of the carbon-fluorine (C-F) bond.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be necessary to determine the exact mass of the molecular ion, confirming the elemental composition. Gas chromatography-mass spectrometry (GC-MS) would be used to assess the purity of the compound and analyze its fragmentation pattern under electron ionization.

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Without access to published research or databases containing this specific information for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article focusing on the chemical compound “this compound” cannot be generated at this time due to the absence of the necessary scientific data.

X-ray Crystallography and Solid-State Structural Analysis

Determination of Intramolecular Geometries (Bond Lengths, Angles, Dihedral Angles)

No crystallographic data is available for this compound. Consequently, the precise bond lengths, bond angles, and dihedral angles for this molecule have not been experimentally determined.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

There are no published studies on the crystal structure of this compound. As a result, an analysis of its intermolecular interactions and crystal packing motifs cannot be provided.

Polymorphism and its Impact on Solid-State Properties

No information regarding the polymorphism of this compound has been reported in the scientific literature.

Reactivity Profiles and Mechanistic Pathways of 2 Fluoro 5 Nitropyridin 4 Ol

Tautomerism Studies

The tautomerism of hydroxypyridines is a well-established area of study, with the equilibrium between the aromatic alcohol (enol) form and the non-aromatic ketone (keto) form being of fundamental interest.

For simple pyridin-4-ol, the equilibrium generally favors the pyridin-4(1H)-one (keto) tautomer in solution. researchgate.netresearchgate.net This preference is attributed to the greater stability of the amide-like functionality in the keto form compared to the aromatic phenol-like structure of the enol form. The presence of substituents on the pyridine (B92270) ring can significantly influence the position of this equilibrium.

In the case of 2-Fluoro-5-nitropyridin-4-ol, two tautomeric forms are possible:

This compound (enol form)

2-Fluoro-5-nitro-1H-pyridin-4-one (keto form)

Table 1: Tautomeric Forms of this compound

Tautomeric FormStructure
Pyridin-4-ol (Enol)This compound
Pyridin-4(1H)-one (Keto)2-Fluoro-5-nitro-1H-pyridin-4-one

Although specific NMR and UV-Vis spectra for this compound are not found in the surveyed literature, the spectroscopic characteristics of each tautomer can be predicted based on analogous compounds.

NMR Spectroscopy : In 1H NMR, the N-H proton of the pyridin-4(1H)-one form would be a distinguishable signal, while the O-H proton of the pyridin-4-ol form would also be observable, though its chemical shift could be highly dependent on solvent and concentration. The chemical shifts of the ring protons would also differ between the two tautomers due to the changes in aromaticity and electron distribution.

UV-Vis Spectroscopy : The two tautomers are expected to have distinct UV-Vis absorption spectra. The pyridin-4-ol form, being a substituted aromatic phenol, would likely exhibit absorption bands at different wavelengths compared to the pyridin-4(1H)-one form, which possesses a different chromophoric system. researchgate.net Studies on related compounds like 2-amino-5-nitropyridine (B18323) show distinct absorption maxima. nist.gov

Solvent polarity is a critical factor in determining tautomeric equilibrium. For pyridone/pyridol systems, an increase in solvent polarity generally favors the more polar tautomer. The pyridin-4(1H)-one form is typically more polar than the pyridin-4-ol form, and thus, its proportion is expected to increase in polar solvents. nih.govnih.gov Theoretical studies on other heterocyclic systems have also shown that polar solvents can significantly reduce the energy barrier for proton transfer between tautomers. researchgate.netmdpi.com

The effect of temperature on the tautomeric equilibrium is governed by the thermodynamics of the tautomerization process. If the conversion from one tautomer to the other is endothermic, an increase in temperature will shift the equilibrium towards the higher-energy tautomer, and vice versa for an exothermic process. Specific thermodynamic data for this compound is not available.

The electronic nature of substituents on the pyridine ring plays a crucial role in the tautomeric equilibrium.

Nitro Group : The strongly electron-withdrawing nitro group at the 5-position is expected to significantly influence the electronic properties of the ring. Computational studies on substituted pyridones have indicated that electron-withdrawing groups like the nitro group can affect the stability of the tautomers. nih.gov

Fluorine Atom : The fluorine atom at the 2-position, being highly electronegative, also exerts a strong inductive electron-withdrawing effect. This can further modulate the electron density within the pyridine ring and influence the relative stability of the tautomeric forms. In some related systems, electron-withdrawing groups have been shown to shift the equilibrium towards the enol isomer. nih.gov

Nucleophilic Substitution Reactions

The presence of a fluorine atom and a nitro group on the pyridine ring makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions.

The fluorine atom at the 2-position of a pyridine ring is highly activated towards nucleophilic attack, particularly when there is a strong electron-withdrawing group, such as a nitro group, in the molecule. The high electronegativity of fluorine enhances the rate of SNAr reactions compared to other halogens. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine. nih.gov

The mechanism of nucleophilic aromatic substitution on halopyridines involves the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex). The aromaticity of the ring is temporarily disrupted in this intermediate. youtube.com The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the pyridine ring.

Given the electronic activation provided by the 5-nitro group, the fluorine atom in this compound is expected to be readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reactivity makes the compound a potentially useful intermediate in the synthesis of more complex substituted pyridines.

Nucleophilic Displacement at Other Electrophilic Centers

The structure of this compound features several potential electrophilic centers susceptible to nucleophilic attack. The primary and most studied electrophilic site is the C2 carbon, to which the highly electronegative fluorine atom is attached. The strong electron-withdrawing nature of the nitro group at the C5 position and the pyridine ring nitrogen significantly activates the C2 position towards nucleophilic aromatic substitution (SNAr).

While the SNAr reaction at the C2 position is predominant, other carbons on the pyridine ring, such as C6, are also electron-deficient due to the inductive and resonance effects of the nitro group and the ring nitrogen. However, these positions lack a suitable leaving group like fluorine, making nucleophilic substitution at these sites far less favorable. Consequently, the literature overwhelmingly focuses on the displacement of the fluoride at the C2 position, and examples of nucleophilic displacement at other ring carbons of this specific molecule are not well-documented. The nitrogen atom of the nitro group can also be considered an electrophilic center, but reactions at this site are less common compared to ring substitutions.

Detailed Mechanistic Investigations of SNAr Processes

The nucleophilic aromatic substitution (SNAr) reaction on activated heterocyclic systems like this compound is a cornerstone of their chemistry. Although specific kinetic studies for this exact molecule are not extensively detailed, the mechanism is well-understood from studies on analogous compounds such as 2-chloro-5-nitropyrimidine (B88076) and various dinitropyridine derivatives. researchgate.netresearchgate.net The process follows a classical two-step addition-elimination pathway.

Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient C2 carbon, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The strong electron-withdrawing nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge across the pyridine ring. researchgate.net

Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the fluoride ion, which is an excellent leaving group. This step is typically fast.

Computational studies, particularly using Density Functional Theory (DFT) on similar dinitropyridine systems, have corroborated this mechanism. researchgate.net These studies show that the electron-withdrawing nitro groups effectively stabilize the transition state of the initial nucleophilic attack, thereby lowering the activation energy barrier for the reaction. researchgate.net The reaction generally proceeds via a bimolecular pathway. researchgate.net Kinetic studies on related substrates confirm that the first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the reaction. researchgate.net

Transformations of the Nitro Group

Selective Reduction to Amino Derivatives

The nitro group of this compound is readily susceptible to selective reduction to form the corresponding amino derivative, 5-amino-2-fluoropyridin-4-ol. This transformation is a valuable synthetic step, as the resulting amino group can be used for a wide range of further functionalizations. Catalytic hydrogenation is one of the most common and efficient methods to achieve this reduction.

Studies on closely related substrates, such as 2-((3-fluoro-5-nitropyridin-2-yl)oxy)-N,N-dimethylethan-1-amine, demonstrate that this reduction can be performed with high efficiency using a palladium-on-carbon (Pd/C) catalyst under a hydrogen gas atmosphere. rsc.org This method is known for its high selectivity, preserving other functional groups like the fluorine atom and the pyridine ring structure. Other established methods for nitro group reduction include the use of metallic iron in the presence of an acid, such as acetic acid or hydrochloric acid, a process known as the Béchamp reduction. google.com

Table 1: Conditions for Selective Reduction of Nitro Group on a Fluoro-Nitropyridine Substrate rsc.org
SubstrateReagents & CatalystSolventConditionsProductYield
2-((3-Fluoro-5-nitropyridin-2-yl)oxy)-N,N-dimethylethan-1-amineH2 (gas), 10% Pd/CEthanolRoom Temperature, 2 h2-((5-Amino-3-fluoropyridin-2-yl)oxy)-N,N-dimethylethan-1-amine90%

Other Nitro Group Reactions (e.g., Condensations, Oxidations)

While the reduction of the nitro group is a primary transformation, other reactions involving this functional group are known in aromatic chemistry. These can include condensation reactions with aldehydes or ketones under specific basic conditions, or partial reduction to intermediate oxidation states like nitroso or hydroxylamino compounds. However, for this compound specifically, such transformations are not widely reported in the scientific literature. The high reactivity of the pyridine ring towards nucleophilic substitution often makes it the primary site of reaction, potentially preempting transformations at the nitro group under many conditions.

Reactions Involving the Hydroxyl Group

The hydroxyl group at the C4 position imparts this compound with the characteristics of a pyridinol, which exists in tautomeric equilibrium with its pyridinone form. This duality allows for reactions typical of alcohols and phenols, most notably esterification and etherification.

Esterification and Etherification Reactions

The hydroxyl group can be acylated to form esters or alkylated to form ethers. Etherification is a common strategy to modify the properties of such molecules. The reaction typically involves deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic alkoxide or phenoxide. This intermediate then reacts with an alkylating agent, such as an alkyl halide, to form the corresponding ether.

A study on the analogous compound 3-fluoro-5-nitropyridin-2-ol (B1531953) demonstrated a successful O-alkylation. rsc.org The hydroxyl group was deprotonated with sodium hydride and subsequently reacted with 2-(dimethylamino)ethanol to afford the ether product in good yield. Similar conditions are expected to be effective for the O-alkylation of this compound. Esterification can be achieved through standard methods, such as reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, or with a carboxylic acid under acidic catalysis (Fischer esterification), though specific examples for this molecule are less common in the literature.

Table 2: Conditions for O-Alkylation of a Fluoro-Nitropyridinol Substrate rsc.org
SubstrateBaseAlkylating AgentSolventConditionsProductYield
3-Fluoro-5-nitropyridin-2-olSodium Hydride (NaH)2-(Dimethylamino)ethanolTetrahydrofuran (THF)0°C to Room Temp, 1 h2-((3-Fluoro-5-nitropyridin-2-yl)oxy)-N,N-dimethylethan-1-amine69%

Oxidation to Carbonyl Compounds

While direct chemical oxidation of 4-hydroxypyridines to their corresponding pyridones is not extensively documented, enzymatic pathways for the oxidation of the 4-hydroxypyridine (B47283) ring have been elucidated. In a notable example, the catabolism of 4-hydroxypyridine in Arthrobacter sp. is initiated by a flavin-dependent monooxygenase. nih.gov This enzyme catalyzes the hydroxylation of 4-hydroxypyridine to yield 3,4-dihydroxypyridine. nih.gov Following this initial oxidation, a dioxygenase facilitates the oxidative opening of the pyridine ring. nih.gov This biochemical pathway underscores the susceptibility of the 4-hydroxypyridine core to oxidative transformation, suggesting that under appropriate chemical conditions, oxidation of this compound could be achieved.

Hydrogen Bonding Interactions and Their Influence on Reactivity

The molecular structure of this compound features both a hydrogen bond donor (the 4-hydroxyl group) and multiple hydrogen bond acceptors (the pyridine nitrogen, the nitro group, and the fluorine atom). These sites facilitate the formation of both intramolecular and intermolecular hydrogen bonds, which can significantly influence the compound's reactivity.

The lone pair of electrons on the pyridine nitrogen atom can act as a proton acceptor, forming hydrogen bonds with proton donors. aip.org This interaction alters the electronic structure of the pyridine ring, which can, in turn, affect its reactivity. aip.org Theoretical studies on pyridine have shown that hydrogen bonding to the nitrogen atom can lead to a greater delocalization of electrons within the ring, thereby stabilizing it. aip.org

Electrophilic Aromatic Substitution Reactions

Regioselectivity and Reaction Scope

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. stackexchange.comwikipedia.org When EAS does occur on an unsubstituted pyridine, the electrophile typically attacks the 3- or 5-position, as these positions are less deactivated than the 2-, 4-, and 6-positions. quora.comquora.com

In the case of this compound, the regioselectivity of an electrophilic attack would be determined by the combined directing effects of the existing substituents: the 2-fluoro group, the 5-nitro group, and the 4-hydroxyl group.

Hydroxyl Group (-OH): The hydroxyl group is a strong activating group and an ortho, para-director. In this molecule, it is located at the 4-position. Its activating and directing influence would favor electrophilic attack at the 3- and 5-positions.

Nitro Group (-NO₂): The nitro group is a strong deactivating group and a meta-director. Located at the 5-position, it would direct an incoming electrophile to the 3-position (meta to itself).

Fluoro Group (-F): The fluorine atom is a deactivating group due to its inductive effect but is an ortho, para-director due to resonance. From the 2-position, it would direct an electrophile to the 3- and 5-positions.

Considering these competing effects, the most likely position for electrophilic attack on this compound is the 3-position . This position is activated by the powerful ortho, para-directing hydroxyl group and is also the position favored by the meta-directing nitro group and the ortho, para-directing fluoro group. The 5-position is strongly deactivated by the adjacent nitro group and sterically hindered.

Influence of Existing Substituents on Electrophilic Attack

The interplay of the electronic effects of the substituents on this compound creates a nuanced reactivity landscape for electrophilic attack. The activating, resonance-donating effect of the 4-hydroxyl group is in direct opposition to the deactivating, electron-withdrawing effects of the 5-nitro group, the 2-fluoro group, and the pyridine nitrogen itself.

Therefore, while the hydroxyl group directs the electrophile to the 3- and 5-positions, the deactivating influence of the nitro and fluoro groups, combined with the inherent electron deficiency of the pyridine ring, will render the molecule relatively unreactive towards electrophilic aromatic substitution. The directing effects of the substituents are summarized in the table below.

SubstituentPositionElectronic EffectDirecting Influence
-OH4Activating, Resonance Donatingortho, para (to positions 3 and 5)
-NO₂5Deactivating, Inductive & Resonance Withdrawingmeta (to position 3)
-F2Deactivating, Inductive Withdrawing; Resonance Donatingortho, para (to positions 3 and 5)
Pyridine N1Deactivating, Inductive & Resonance WithdrawingFavors attack at 3 and 5

Table 1. Directing Effects of Substituents on this compound for Electrophilic Aromatic Substitution.

Computational and Theoretical Investigations of 2 Fluoro 5 Nitropyridin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to compute the properties of molecules. These calculations are based on the principles of quantum mechanics.

Density Functional Theory (DFT) Studies

Density Functional Theory is a powerful and popular computational method that determines the electronic structure of a molecule to predict its properties. This approach is known for providing a good balance between accuracy and computational cost. A DFT study of 2-Fluoro-5-nitropyridin-4-ol would typically involve the following analyses:

Geometry Optimization and Electronic Structure Analysis

This foundational step involves calculating the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry. The process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. The analysis would reveal how the substituents (fluoro, nitro, and hydroxyl groups) affect the geometry of the pyridine (B92270) ring.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties.

A hypothetical FMO analysis would yield specific energy values for these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Parameters

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available
Energy Gap (ΔE) Data not available

(This table is for illustrative purposes only; no research data is available for this compound.)

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It uses a color scale to indicate regions of varying electron density. Red areas typically signify electron-rich regions, which are susceptible to electrophilic attack, while blue areas indicate electron-poor regions, prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential. This map is invaluable for predicting how the molecule will interact with other charged or polar species.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Table 2: Hypothetical NBO Analysis of Donor-Acceptor Interactions

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
Data not available Data not available Data not available
Data not available Data not available Data not available

(This table is for illustrative purposes only; no research data is available for this compound.)

Prediction and Simulation of Vibrational Spectra

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating these frequencies and their intensities, a theoretical spectrum can be generated. This simulated spectrum is an essential tool for interpreting experimental spectroscopic data and assigning specific vibrational modes to the observed peaks.

While the theoretical frameworks for these computational studies are well-established, their specific application to this compound has not been reported in the accessible scientific literature. Consequently, the detailed research findings, data tables, and in-depth analysis for this particular compound remain subjects for future investigation.

Ab Initio Methods for High-Level Accuracy

Ab initio quantum chemistry methods represent a class of computational procedures aimed at solving the electronic Schrödinger equation without the need for empirical parameters. wikipedia.org These "first-principles" approaches are foundational in computational chemistry for providing high-level accuracy in the prediction of molecular properties, including energies, geometric structures, and electron densities. wikipedia.org The simplest ab initio method is the Hartree-Fock (HF) theory, which approximates the instantaneous electron-electron repulsion with an average effect. wikipedia.org

For greater accuracy, post-Hartree-Fock methods are employed. These methods, such as Configuration Interaction (CI), Coupled Cluster (CC), and Møller-Plesset perturbation theory (MP), systematically improve upon the HF approximation by including electron correlation to varying degrees. The choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals, is also crucial for the accuracy of ab initio calculations. Larger basis sets provide a more flexible description of the electron distribution, leading to more accurate results at a higher computational cost. For molecules like this compound, which contain heteroatoms with lone pairs and π-systems, the use of polarization and diffuse functions in the basis set is essential for an accurate description of their electronic structure.

Conformational Landscape Analysis and Energy Minima

The conformational landscape of a molecule describes the relative energies of all its possible spatial arrangements (conformers). For a molecule like this compound, rotation around single bonds, such as the C-O bond of the hydroxyl group and the C-N bond of the nitro group, gives rise to different conformers. Computational analysis is a powerful tool for exploring this landscape to identify the stable conformers, which correspond to energy minima on the potential energy surface.

The process typically involves a systematic search of the conformational space. This can be achieved by rotating dihedral angles in discrete steps and performing a geometry optimization at each step to find the nearest local minimum. The relative energies of these minima are then calculated to determine the most stable conformer and the Boltzmann population of each conformer at a given temperature. Theoretical studies on related heterocyclic compounds have demonstrated that the conformational preferences are governed by a delicate balance of steric and electronic effects, including intramolecular hydrogen bonding and dipole-dipole interactions. For instance, the orientation of the hydroxyl group relative to the fluorine atom and the nitro group would significantly influence the stability of different conformers of this compound.

Reaction Pathway and Transition State Modeling

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. For a substituted pyridine derivative like this compound, computational methods can be used to study various reactions, such as nucleophilic aromatic substitution or reactions involving the hydroxyl and nitro groups.

By identifying the reactants, products, and any intermediates, and by locating the transition states that connect them, a detailed reaction pathway can be constructed. The intrinsic reaction coordinate (IRC) is a computational technique used to confirm that a calculated transition state indeed connects the intended reactants and products. Theoretical studies on the reactivity of similar fluorinated and nitrated aromatic compounds have shown that the positions of the activating/deactivating groups play a crucial role in determining the reaction mechanism and the regioselectivity of the reaction.

Calculation of Activation Energies and Kinetic Parameters

A key aspect of reaction pathway modeling is the calculation of activation energies (Ea). The activation energy is the energy barrier that must be overcome for a reaction to occur and is a critical factor in determining the reaction rate. purdue.edu Computationally, the activation energy is determined by the energy difference between the transition state and the reactants.

According to transition state theory, the rate constant of a reaction is related to the Gibbs free energy of activation (ΔG‡), which includes both enthalpic (ΔH‡) and entropic (ΔS‡) contributions. wikipedia.org Computational chemistry software can calculate these thermodynamic quantities, allowing for the theoretical prediction of reaction rate constants. These calculated kinetic parameters can then be compared with experimental data to validate the proposed reaction mechanism. For complex reactions with multiple steps, the rate-determining step is the one with the highest activation energy.

Intermolecular Interactions and Supramolecular Assembly

Quantitative Analysis of Hydrogen Bonding

Hydrogen bonding plays a critical role in determining the structure and properties of molecules in the condensed phase, leading to the formation of supramolecular assemblies. In this compound, the hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group, the nitrogen atom of the pyridine ring, and potentially the fluorine atom can act as hydrogen bond acceptors.

Computational methods allow for a quantitative analysis of these hydrogen bonds. This can be achieved through several techniques:

Geometric Criteria: Analyzing the bond lengths and angles of the hydrogen bond (e.g., the D-H···A distance and angle, where D is the donor and A is the acceptor).

Vibrational Frequency Analysis: A red shift (decrease) in the stretching frequency of the D-H bond upon hydrogen bond formation is a characteristic indicator, and the magnitude of the shift often correlates with the strength of the hydrogen bond.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify bond critical points between the hydrogen atom and the acceptor atom, providing a quantitative measure of the bond strength.

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the donor-acceptor interactions that constitute the hydrogen bond, providing an estimate of the interaction energy.

Studies on related hydroxypyridine systems have shown that hydrogen bonding is a dominant factor in their crystal packing and can significantly influence their physical properties. nih.govacs.org

Pi-Stacking and Other Aromatic Interactions

The aromatic nature of the pyridine ring in this compound is fundamental to its non-covalent interaction profile. The electronic properties of the ring are significantly modulated by the presence of electron-withdrawing substituents: a nitro group at the 5-position and a fluorine atom at the 2-position, along with an electron-donating hydroxyl group at the 4-position. These substituents create a highly polarized, electron-deficient aromatic system, which in turn governs the nature of its aromatic interactions, such as pi-stacking.

Pi-stacking interactions are crucial for understanding the crystal packing of organic molecules and their binding to biological targets. For electron-deficient aromatic rings like the one in this compound, favorable pi-stacking interactions typically occur with electron-rich aromatic systems. Computational models can predict the geometry of these interactions, which often adopt a parallel-displaced or offset conformation to minimize electrostatic repulsion between the pi-electron clouds. The introduction of fluorine can further influence these interactions, potentially leading to specific F-π contacts. researchgate.net The interplay between the electron-deficient pyridine core and the substituents determines the strength and geometry of these stacking arrangements.

Theoretical calculations can quantify the energy of these interactions. For instance, density functional theory (DFT) calculations with dispersion corrections are commonly employed to model the interaction energies between two or more molecules of this compound or between it and other aromatic molecules. These calculations can elucidate the most stable dimeric conformations, revealing whether pi-stacking, hydrogen bonding, or other forces dominate the intermolecular association.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a powerful computational tool used to visualize and characterize weak interactions in molecular systems. Based on the electron density and its derivatives, NCI analysis generates 3D graphical plots that identify regions of hydrogen bonding, van der Waals forces, and steric repulsion. mdpi.com

An NCI analysis of this compound would be expected to reveal several key features:

Intramolecular Interactions: A likely strong intramolecular hydrogen bond could be visualized between the hydroxyl group at the 4-position and an oxygen atom of the nitro group at the 5-position. This interaction would form a stable six-membered ring, significantly influencing the molecule's conformation and reactivity.

Intermolecular Interactions: In a dimer or a simulated crystal lattice, NCI plots would highlight intermolecular hydrogen bonds, primarily involving the hydroxyl group as a donor and the nitro group or the pyridine nitrogen as acceptors.

Aromatic Interactions: The analysis would also map the weaker pi-stacking interactions between pyridine rings. These would appear as broad, delocalized surfaces of weak attraction between the aromatic planes in a stacked arrangement.

Other Weak Interactions: The fluorine atom could participate in weak halogen-related interactions, and these, along with other van der Waals contacts, would be clearly delineated in the NCI plot, providing a comprehensive picture of the forces governing the molecule's supramolecular chemistry.

The results of an NCI analysis are typically presented in a table summarizing the types of interactions and the electron density characteristics at the corresponding critical points.

Table 1: Anticipated Non-Covalent Interactions in this compound from NCI Analysis

Interaction Type Participating Groups Expected Appearance in NCI Plot
Intramolecular Hydrogen Bond 4-OH and 5-NO₂ Strong, localized attractive surface (blue/green) between O-H and O-N
Intermolecular Hydrogen Bond 4-OH with NO₂ or Pyridine-N Strong, localized attractive surface (blue/green) between molecules
Pi-Stacking Pyridine Ring ↔ Pyridine Ring Broad, delocalized attractive surface (green) between aromatic rings
van der Waals Interactions General molecular surfaces Large regions of very weak attraction (green)

Computational Approaches to Structure-Property Relationships

Computational chemistry provides essential tools for establishing relationships between the molecular structure of this compound and its chemical properties, enabling the prediction of its behavior without the need for extensive experimentation.

Prediction of Reactivity Descriptors (e.g., pKa, Bond Dissociation Energies)

Reactivity descriptors are crucial for understanding and predicting the chemical behavior of a molecule. Computational methods offer reliable ways to estimate these values.

pKa Prediction: The acid dissociation constant (pKa) is a measure of a compound's acidity. The pKa of the hydroxyl group in this compound is a key property influencing its ionization state in different environments. Computational pKa prediction can be performed using several methods:

Electronic Structure Methods: These first-principles calculations compute the Gibbs free energy change of the deprotonation reaction. mdpi.com High-level quantum mechanical calculations combined with a continuum solvation model to account for the solvent effect can provide accurate pKa values. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Models: These models are built from datasets of compounds with known pKa values. nih.gov By using machine learning algorithms like support vector machines or deep neural networks, these models correlate molecular descriptors with experimental pKa. nih.gov The performance of such models can be comparable to commercial prediction software. nih.gov

Table 2: Comparison of Computational Methods for pKa Prediction

Method Approach Typical Accuracy (RMSE in pKa units) Advantages Disadvantages
Electronic Structure Theory with Solvation Models Calculates free energy of dissociation from first principles. mdpi.com 0.5 - 1.5 High accuracy, provides mechanistic insight. Computationally expensive.

Bond Dissociation Energies (BDE): BDE is the enthalpy change required to homolytically break a specific bond. ucsb.edu It is a fundamental measure of bond strength and is critical for predicting thermal stability and reaction pathways. DFT calculations are widely used to compute BDEs for various bonds within a molecule, such as the C-F, C-N, O-H, and C-H bonds in this compound. The calculated BDE values can indicate the most likely points of fragmentation under thermal or photochemical stress.

Development of Predictive Models for Chemical Behavior

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in forecasting the chemical and biological activities of novel compounds. chemrevlett.com For a compound like this compound, a QSAR model could be developed to predict properties such as its potential biological activity or toxicity based on its structural features.

The development of a QSAR model follows a structured workflow:

Data Set Curation: A collection of structurally related compounds (e.g., other nitropyridine derivatives) with measured experimental data for a specific activity is assembled. chemrevlett.com

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of numerical descriptors are calculated. These can include constitutional, topological, geometric, and quantum-chemical parameters that encode structural information.

Model Building: A mathematical model is created to find a correlation between the calculated descriptors and the experimental activity. Multiple Linear Regression (MLR) is a common starting point, while more complex machine learning methods are also used. chemrevlett.com

Model Validation: The model's predictive power is rigorously tested using statistical methods such as cross-validation and by using an external test set of compounds that were not used in the model-building process. chemrevlett.commdpi.com A robust model will have high statistical metrics, such as a high coefficient of determination (R²) and cross-validated R² (Q²). mdpi.com

For pyridine derivatives, QSAR models have been successfully developed to predict various activities, including anticancer properties. chemrevlett.com Such models can guide the design of new derivatives of this compound with potentially enhanced or optimized properties.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-Fluoro-5-nitropyridine (B1295090)
2-Fluoro-4-nitropyridine
5-Nitro-2-chloropyridine
5-Amino-2-fluoropyridine
2,6-Dichloro-3-nitropyridine
2-Amino-5-nitropyridine (B18323)
2-Aminopyridine
3-Formyl chromene
Metronidazole

Synthesis and Chemical Properties of Derivatives and Analogs of 2 Fluoro 5 Nitropyridin 4 Ol

Design Principles for Structural Modifications

The structural framework of 2-Fluoro-5-nitropyridin-4-ol offers three distinct functional groups for modification: a nitro group, a fluorine atom, and a hydroxyl group. The design of derivatives is guided by the inherent reactivity of these groups. The electron-deficient nature of the pyridine (B92270) ring, amplified by the nitro group at the 5-position and the fluorine at the 2-position, makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group.

Peripheral Functionalization Strategies

Peripheral functionalization involves the chemical transformation of the existing substituents without altering the core pyridine ring. For this compound, this includes reactions at the hydroxyl, nitro, and fluoro moieties. Strategies often focus on modulating the electronic properties or introducing new functionalities for further reactions. For instance, converting the hydroxyl group to an ether or ester can alter the solubility and steric profile of the molecule. The nitro group can be reduced to an amine, which introduces a key nucleophilic site. The fluorine atom, activated by the adjacent ring nitrogen and the para-nitro group, serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

Ring System Modifications and Heterocycle Fusion

Beyond peripheral functionalization, the pyridine core itself can be modified. While less common for this specific scaffold, general strategies for pyridine ring modification include ring-expansion, ring-contraction, or fusion with other heterocyclic or carbocyclic systems. These modifications can dramatically alter the three-dimensional shape and electronic distribution of the molecule. For example, cycloaddition reactions can be employed to build fused ring systems, leading to novel polycyclic aromatic heterocycles with potentially unique photophysical or biological properties.

Synthetic Routes to Key Derivatives

The synthesis of derivatives from this compound leverages the distinct reactivity of its functional groups. Specific and controlled reaction conditions are necessary to achieve selective modification at one site without affecting the others.

Aminopyridinol Derivatives via Nitro Reduction

The reduction of the nitro group to an amine is a fundamental transformation, yielding 5-amino-2-fluoropyridin-4-ol. This reaction introduces a versatile amino group that can participate in a wide array of subsequent chemical reactions, such as diazotization, acylation, and alkylation.

Table 1: Conditions for Nitro Group Reduction

Reagent Conditions Product
H₂, Pd/C Ethanol, Room Temperature 5-Amino-2-fluoropyridin-4-ol
SnCl₂, HCl Heat 5-Amino-2-fluoropyridin-4-ol

This table represents common methods for nitro group reduction on aromatic rings; specific application to this compound would require experimental validation.

Ether and Ester Derivatives of the Hydroxyl Group

The hydroxyl group at the 4-position can be readily converted into ether and ester derivatives. Etherification, typically achieved under basic conditions using an alkyl halide (Williamson ether synthesis), and esterification, using an acyl chloride or anhydride (B1165640), are common strategies. These modifications are useful for protecting the hydroxyl group or for altering the lipophilicity of the compound. For example, reaction with sodium methoxide (B1231860) would yield 2-fluoro-4-methoxy-5-nitropyridine.

Substitution Products at the Fluorine Position

The fluorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the ring nitrogen and the nitro group at the 5-position. cdnsciencepub.com This high reactivity allows for the displacement of the fluoride (B91410) ion by a wide variety of nucleophiles. cdnsciencepub.com Reactions with amines, alcohols, and thiols can introduce diverse substituents at this position. cdnsciencepub.com For instance, reacting 2-fluoro-5-nitropyridine (B1295090) with nucleophiles like o-toluidine (B26562) or glycine (B1666218) ethyl ester leads to the corresponding N-substituted 2-amino-5-nitropyridines. cdnsciencepub.com The rate of substitution for a fluorine atom is often significantly faster than for other halogens like chlorine in similar systems. nih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution at C2

Nucleophile Product
Ammonia (B1221849) 2-Amino-5-nitropyridin-4-ol
Methoxide 2-Methoxy-5-nitropyridin-4-ol

This table provides illustrative examples of SNAr reactions based on the known reactivity of 2-halopyridines; specific outcomes for the 4-ol substrate would depend on experimental conditions.

Other Ring-Substituted Analogs

While the core structure of this compound has been a subject of interest, a variety of other ring-substituted analogs have been synthesized to explore the impact of different functional groups on the molecule's properties. The synthesis of these analogs often involves multi-step processes, starting from commercially available substituted pyridines.

One common approach involves the nucleophilic aromatic substitution on highly functionalized pyridine rings. For instance, the synthesis of various multi-substituted pyridines has been achieved from ylidenemalononitriles, offering a pathway to diverse substitution patterns. nih.gov Another strategy involves the modification of existing substituted pyridines. For example, methods for the preparation of fluoropyridine compounds through bromination and subsequent fluorination of aminopyridine or nitropyridine precursors have been developed. google.com This could be adapted for the synthesis of analogs of this compound with additional or alternative substituents.

Furthermore, the synthesis of related structures such as 2-methoxy-3-bromo-5-fluoropyridine highlights the feasibility of introducing various substituents onto the pyridine ring. google.com Commercially available analogs like 2-methyl-5-nitropyridin-4-ol (B187174) and 3-fluoro-5-nitropyridin-2-ol (B1531953) also serve as examples of the existing diversity in this class of compounds. The table below lists some examples of related ring-substituted analogs and their key precursors or synthetic highlights.

Analog CompoundKey Precursor/Synthetic MethodReference
2-Methyl-5-nitropyridin-4-olCommercially available chemsrc.com
3-Fluoro-5-nitropyridin-2-olCommercially available chemscene.com
2-Methoxy-3-bromo-5-fluoropyridineBromination of 2-methoxy-5-fluoropyridine google.com
5-Bromo-2-fluoro-4-picolineBromination and fluorination of 2-amino-4-picoline google.com
Multi-substituted 2-aminonicotinonitrilesFrom ylidenemalononitriles nih.gov

Structure-Reactivity Relationships in Derivatives

The chemical behavior of derivatives of this compound is intricately linked to the electronic properties of the substituents on the pyridine ring. These relationships can be understood through the principles of physical organic chemistry, particularly the concepts of inductive and resonance effects, and can be quantified using parameters like Hammett constants.

Influence of Substituents on Electronic Properties and Reactivity

Substituents on the pyridine ring can significantly alter the electron density distribution and, consequently, the reactivity of the molecule. These effects are broadly categorized as inductive and resonance effects. libretexts.orglibretexts.org

Inductive Effects: These are transmitted through the sigma bonds and are dependent on the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like the nitro group (-NO₂) and fluorine (-F) decrease the electron density of the ring, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) like alkyl or alkoxy groups increase the electron density, enhancing reactivity towards electrophiles. libretexts.orgyoutube.com

Resonance Effects: These involve the delocalization of pi-electrons between the substituent and the aromatic ring. Substituents with lone pairs, such as hydroxyl (-OH) or amino (-NH₂) groups, can donate electron density to the ring via resonance (+R effect), which can counteract their inductive electron withdrawal (-I effect). lumenlearning.com Conversely, groups with pi bonds to electronegative atoms, like the nitro group, withdraw electron density through resonance (-R effect). nih.gov

The table below presents Hammett constants (σp) for various substituents, illustrating their electronic influence. These values can be used to predict the relative reactivity of substituted analogs of this compound.

SubstituentHammett Constant (σp)Electronic Effect
-NO₂0.78Strongly Electron-Withdrawing
-CN0.66Strongly Electron-Withdrawing
-CF₃0.54Strongly Electron-Withdrawing
-Cl0.23Weakly Electron-Withdrawing
-F0.06Weakly Electron-Withdrawing
-H0.00Neutral
-CH₃-0.17Weakly Electron-Donating
-OCH₃-0.27Moderately Electron-Donating
-OH-0.37Moderately Electron-Donating
-NH₂-0.66Strongly Electron-Donating

Modulation of Tautomeric Equilibrium by Derivatization

Pyridin-4-ols can exist in a tautomeric equilibrium with their corresponding pyridin-4-one (or keto) form. chim.it The position of this equilibrium is sensitive to the electronic nature of the substituents on the pyridine ring, the solvent, and hydrogen bonding interactions. rsc.orgnih.gov

For this compound, the equilibrium between the hydroxy (enol) form and the pyridone (keto) form can be modulated by introducing different substituents at other positions on the ring.

Electron-Withdrawing Groups (EWGs): Substituents that withdraw electron density from the ring, such as additional nitro or cyano groups, are expected to favor the keto tautomer. This is because they increase the acidity of the N-H proton in the pyridone form, stabilizing it through resonance. Studies on substituted 2-hydroxypyridines have shown that electron-withdrawing groups can shift the equilibrium towards the pyridone form. researchgate.net

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like amino or methoxy (B1213986) groups are likely to favor the enol (hydroxy) tautomer. These groups increase the electron density on the ring, enhancing the aromaticity and stability of the hydroxypyridine form.

Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents tend to favor the more polar keto tautomer, while nonpolar solvents may favor the enol form. rsc.orgnih.gov

Hydrogen Bonding: Intramolecular hydrogen bonding can also influence the equilibrium. For instance, a substituent at the 3-position that can act as a hydrogen bond acceptor may stabilize the enol form. The incorporation of a pyridinic nitrogen has been shown to stabilize the enol form through hydrogen bonding. nih.gov

Computational studies on 2- and 4-pyridones have confirmed that the tautomeric equilibrium can be modulated by substituent inductive and resonance effects, as well as by the polarity of the medium. bohrium.com The following table summarizes the expected influence of different classes of substituents on the tautomeric equilibrium of this compound derivatives.

Substituent TypeExampleExpected Shift in EquilibriumReasoning
Strongly Electron-Withdrawing-NO₂, -CNFavors Keto (Pyridone) formStabilization of the pyridone tautomer through resonance and inductive withdrawal.
Weakly Electron-Withdrawing-Cl, -BrSlightly favors Keto formInductive withdrawal outweighs weak resonance donation.
Electron-Donating (by resonance)-NH₂, -OCH₃Favors Enol (Hydroxy) formEnhances the aromaticity and stability of the hydroxypyridine ring.
Electron-Donating (by induction)-CH₃, -C₂H₅Slightly favors Enol formInductive donation increases electron density in the ring.

Advanced Applications of 2 Fluoro 5 Nitropyridin 4 Ol in Chemical Science

Role as a Versatile Synthetic Building Block

The strategic placement of electron-withdrawing and electron-donating groups, along with a nucleofugic fluorine atom, makes 2-Fluoro-5-nitropyridin-4-ol a highly adaptable precursor in organic synthesis. Its utility spans the creation of intricate heterocyclic systems, research into novel agrochemicals, and as a foundational molecule for specialty chemicals.

Intermediate in Complex Heterocyclic Synthesis

The reactivity of this compound allows it to serve as a key intermediate in the synthesis of a variety of complex heterocyclic compounds. The fluorine atom at the 2-position is susceptible to nucleophilic substitution, providing a straightforward method for introducing a wide range of functional groups. This reactivity is a cornerstone for constructing fused ring systems and other elaborate molecular architectures that are often pursued in medicinal chemistry and materials science. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form additional rings. Furthermore, the hydroxyl group can be alkylated, acylated, or converted into a leaving group to facilitate further derivatization.

Scaffold for Agrochemical Synthesis Research

Fluorinated and nitrated pyridine (B92270) moieties are common features in many modern agrochemicals. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability and enhanced binding affinity, make it a desirable element in the design of new pesticides and herbicides. This compound serves as a valuable scaffold in this context, offering a pre-functionalized core that can be systematically modified to explore structure-activity relationships. The development of novel agrochemicals often involves the synthesis and screening of large libraries of compounds, and the versatility of this pyridinol derivative makes it an attractive starting point for such endeavors. For instance, derivatives of trifluoromethylpyridine have been successfully incorporated into commercial herbicides. nih.gov

Precursor for Advanced Materials and Specialty Chemicals

The inherent functionalities of this compound also position it as a precursor for the synthesis of advanced materials and specialty chemicals. The pyridine ring itself can be a component of polymers with specific electronic or optical properties. The nitro group can be transformed into various other functionalities, opening pathways to dyes, photographic chemicals, and other specialty materials. The potential for this molecule to be incorporated into larger, functional systems is an area of ongoing interest for materials scientists.

Applications in Organic Catalysis and Ligand Design

The pyridine framework is a well-established platform for the development of ligands for metal-catalyzed reactions. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complex.

Development of Chiral Derivatives for Asymmetric Catalysis

While direct applications of this compound in asymmetric catalysis are not extensively documented, its structure provides a template for the design of chiral ligands. By introducing a chiral substituent, either through modification of the hydroxyl group or by substitution of the fluorine atom, it is possible to create a chiral environment around a coordinated metal center. Such chiral ligands are crucial for enantioselective transformations, which are of paramount importance in the pharmaceutical industry for the synthesis of single-enantiomer drugs. The development of novel chiral pyridine-based ligands is an active area of research, with various strategies being employed to create effective catalysts for a range of asymmetric reactions. nih.govdiva-portal.orghkbu.edu.hk

Use as Ligands in Metal-Mediated Transformations

Substituted pyridines are widely used as ligands in a plethora of metal-mediated transformations. nih.gov The electronic properties of the pyridine ring can be modulated by its substituents, which in turn influences the reactivity of the metal center. In this compound, the electron-withdrawing nature of the fluoro and nitro groups would make the pyridine nitrogen a weaker Lewis base compared to unsubstituted pyridine. This property can be advantageous in certain catalytic cycles where ligand dissociation is a key step. The hydroxyl group also offers a potential secondary coordination site, allowing for the formation of bidentate or bridging ligands, which can confer unique stability and reactivity to the metal complex. The study of transition metal complexes with substituted pyridine ligands is a rich field, with applications in cross-coupling reactions, oxidation catalysis, and polymerization. acs.orgwikipedia.org

Exploration as a Mechanistic Probe in Chemical Biology Research

The unique electronic and structural features of this compound make it a candidate for development as a mechanistic probe. Its utility in this area stems from the strategic placement of a nitro group, a fluorine atom, and a hydroxyl group on a pyridine ring, which can be exploited to study biological systems.

Probing Molecular Recognition Events (e.g., binding pocket analysis)

While direct studies detailing the use of this compound for probing molecular recognition events are not extensively documented, its structural motifs suggest potential applications. The hydrogen-bonding capability of the hydroxyl group, combined with the electron-withdrawing nature of the nitro and fluoro substituents, could allow it to serve as a scaffold for designing ligands that interact with specific binding pockets in proteins. The fluorine atom, in particular, can form key interactions with protein residues and its presence can be monitored using fluorine-19 nuclear magnetic resonance (¹⁹F-NMR) spectroscopy, a powerful tool for studying ligand binding and protein conformational changes.

Investigating Reaction Mechanisms in Biological Contexts

The reactivity of the C-F bond in this compound, activated by the adjacent electron-withdrawing nitro group, presents an opportunity for its use in investigating reaction mechanisms. This compound could potentially act as a covalent modifier of specific nucleophilic residues (such as cysteine or lysine) within an enzyme's active site. By monitoring the rate of covalent modification and identifying the modified residues, researchers could gain insights into the catalytic mechanism of an enzyme or map its active site.

Potential in Functional Materials Research

The application of pyridinol derivatives in materials science is a growing field. The electronic properties and potential for intermolecular interactions make this compound a building block for the development of novel functional materials.

Components for Optoelectronic Materials (e.g., fluorescent probes)

The inherent electronic structure of this compound, characterized by the electron-donating hydroxyl group and electron-withdrawing nitro group on the pyridine core, suggests potential for intramolecular charge transfer (ICT). This property is often a prerequisite for fluorescence. While detailed studies on its photophysical properties are limited, it is conceivable that this molecule could serve as a core structure for the design of new fluorescent probes. Derivatization of the hydroxyl group or substitution of the fluorine atom could be used to tune its emission properties and to introduce functionalities for sensing specific analytes.

Supramolecular Assemblies and Crystal Engineering

The ability of this compound to participate in various non-covalent interactions, including hydrogen bonding (via the -OH group) and halogen bonding (via the -F atom), makes it a candidate for use in crystal engineering. These interactions can be used to direct the self-assembly of molecules into well-defined, three-dimensional architectures. The resulting supramolecular structures could exhibit interesting properties, such as porosity or non-linear optical activity, depending on the packing arrangement of the molecules in the crystal lattice. Research in this area would involve a systematic study of the crystallization behavior of this compound and its co-crystallization with other molecules.

Future Research Directions and Unresolved Challenges for 2 Fluoro 5 Nitropyridin 4 Ol

Development of Novel and Efficient Synthetic Paradigms

The development of robust and efficient synthetic routes to 2-Fluoro-5-nitropyridin-4-ol and its derivatives is a foundational challenge. Overcoming the limitations of traditional multi-step syntheses, which often involve harsh conditions and generate significant waste, is paramount. Future efforts should focus on the adoption of modern synthetic paradigms that offer improved efficiency, safety, and sustainability.

Exploration of Photoredox and Electrosynthetic Pathways

Visible-light photoredox catalysis and electrosynthesis have emerged as powerful tools for the construction of complex organic molecules under mild conditions. nih.govnih.gov These methods offer unique activation pathways that are often complementary to traditional thermal methods, enabling reactions that were previously challenging.

Photoredox Catalysis: The functionalization of pyridines through photoredox catalysis has seen significant advancements. iciq.orgacs.orgresearchgate.net Future research could explore the late-stage C-H functionalization of a pre-formed 2-fluoropyridin-4-ol (B1303124) scaffold or the direct construction of the ring system using radical-based strategies. The generation of pyridinyl radicals from pyridinium (B92312) ions under photochemical conditions presents a novel avenue for creating C-C bonds with distinct regioselectivity compared to classical methods. acs.org A key challenge will be controlling the regioselectivity of these reactions on a polysubstituted ring.

Electrosynthesis: Electrochemical methods provide a reagent-free approach to oxidation and reduction, driven by renewable electricity. chim.itbeilstein-journals.orgrsc.orgacs.org The electrosynthesis of heterocyclic compounds is a rapidly growing field, offering high selectivity and efficiency. chim.itbeilstein-journals.org A potential electrosynthetic route to this compound could involve the electrochemical fluorination and nitration of a pyridine (B92270) precursor, potentially avoiding the use of hazardous reagents. The precise control over electrode potential can minimize side reactions and improve yields. chim.it

Parameter Traditional Synthesis (Hypothetical) Photoredox/Electrosynthesis (Proposed)
Reagents Strong acids/bases, hazardous nitrating/fluorinating agentsPhotocatalyst, light source / Electrodes, electrolyte
Temperature Often elevated temperaturesRoom temperature
Pressure AtmosphericAtmospheric
Selectivity May require protecting groups, potential for isomersPotentially high regioselectivity through radical pathways
Sustainability Higher waste generation, use of toxic reagentsMilder conditions, reagent-free (electro), catalytic

Continuous Flow Chemistry Applications

Continuous flow chemistry is revolutionizing the manufacturing of pharmaceuticals and fine chemicals by offering significant advantages in safety, efficiency, and scalability over traditional batch processing. mdpi.comcontractpharma.comchemicalindustryjournal.co.ukaurigeneservices.com Reactions involving hazardous reagents or intermediates, such as nitrations, are particularly well-suited for flow chemistry, as the small reactor volumes minimize the risk of thermal runaways. contractpharma.comchemicalindustryjournal.co.uk

A future research direction would be to develop a multi-step, telescoped continuous flow synthesis of this compound. This approach would involve pumping streams of reactants through heated or irradiated tubes and packed-bed reactors, with in-line purification and analysis. mdpi.comrsc.org This would not only enhance the safety of handling nitrated intermediates but also allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. contractpharma.com

Process Step Batch Processing Challenge Continuous Flow Advantage
Nitration Highly exothermic, risk of runaway reaction, poor mixingSuperior heat and mass transfer, small reactor volume enhances safety
Fluorination Use of hazardous reagents (e.g., HF)Contained system, reduced operator exposure
Multi-step sequence Isolation of intermediates, cumulative losses"Telescoping" reactions without isolation, higher throughput
Scale-up Non-linear, challengingLinear scale-up by running longer or in parallel

Discovery of Undiscovered Reactivity Modes

The unique arrangement of a fluorine atom, a nitro group, and a hydroxyl group on the pyridine ring suggests a rich and largely unexplored reactivity profile for this compound. The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, makes it susceptible to nucleophilic attack, while the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.

Future research should focus on systematically exploring the reactivity of this compound. For instance, the non-activated nitro group at the 3-position of a pyridine ring has been shown to undergo substitution with S-nucleophiles. mdpi.comnih.gov Investigating similar transformations with this compound could lead to a diverse library of new compounds. Furthermore, the inherent electronic properties of pyridines often make functionalization at the meta-position (C3/C5) a significant challenge. researchgate.netuni-muenster.de Developing novel methods to selectively functionalize the C3 or C6 positions of the this compound ring would be a significant synthetic achievement.

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

A significant challenge in developing novel synthetic pathways is the lack of detailed mechanistic understanding. Advanced in situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for real-time monitoring of chemical reactions without the need for sampling. iastate.eduacs.orgrptu.dempg.dersc.org This provides invaluable data on reaction kinetics, the formation of transient intermediates, and the influence of various reaction parameters.

Applying in situ FTIR and NMR to the synthesis of this compound would enable researchers to:

Optimize Reaction Conditions: By monitoring the consumption of reactants and the formation of products in real-time, conditions can be rapidly optimized for maximum yield and minimal byproduct formation. youtube.comnih.govnih.govphotometrics.netresearchgate.net

Elucidate Reaction Mechanisms: The detection of short-lived intermediates can provide direct evidence for a proposed reaction mechanism, guiding the rational design of improved synthetic methods. youtube.com

Ensure Process Safety: In continuous flow setups, in situ monitoring is crucial for ensuring process stability and detecting any potential deviations from desired conditions. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Reaction Outcome and Condition Prediction: ML models can be trained to predict the outcome of a reaction, including yield and potential byproducts, under various conditions. This can significantly reduce the number of experiments required for process optimization.

AI/ML Application Input Data Predicted Output Potential Impact
Retrosynthesis Target molecule structure (this compound)A tree of possible synthetic routes and starting materialsDiscovery of novel, more efficient synthetic pathways
Reaction Optimization Reactants, reagents, solvent, temperature, timeProduct yield, byproduct distributionAccelerated process development, reduced experimental cost
Property Prediction Molecular structure of derivativesBiological activity, solubility, thermal stability, etc.Rational design of new drugs and materials

Broadening the Scope of Chemical Applications Beyond Current Paradigms

The true value of this compound will be realized through the discovery of its applications. The presence of the fluorinated pyridine motif suggests significant potential in medicinal chemistry and materials science. researchgate.netnih.govnih.gov

Medicinal Chemistry: Fluorine-containing pyridine derivatives are prevalent in FDA-approved drugs, where the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. researchgate.net Future research should involve synthesizing libraries of compounds derived from this compound and screening them for various biological activities, such as anticancer, antiviral, or anti-inflammatory properties. nih.gov

Materials Science: Organofluorine compounds are key components in high-performance materials due to their unique properties, including thermal stability and hydrophobicity. nih.gov this compound could serve as a monomer or a key building block for the synthesis of novel polymers, liquid crystals, or functional organic materials with tailored electronic and physical properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.